molecular formula C12H8BrN3O2S B8803814 2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 1528757-89-2

2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8803814
CAS RN: 1528757-89-2
M. Wt: 338.18 g/mol
InChI Key: BGVGPTSCMPBTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C12H8BrN3O2S and its molecular weight is 338.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1528757-89-2

Product Name

2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Molecular Formula

C12H8BrN3O2S

Molecular Weight

338.18 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-bromopyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C12H8BrN3O2S/c13-11-8-14-12-10(15-11)6-7-16(12)19(17,18)9-4-2-1-3-5-9/h1-8H

InChI Key

BGVGPTSCMPBTNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (from Ark Pharm, cat# AK-23813, 1.00 g, 5.05 mmol) in tetrahydrofuran (10 mL), NaH (60% w/w dispersion form in mineral oil, 283 mg, 7.07 mmol) was added at 0° C. After 0.5 hour, benzenesulfonyl chloride (644 μL, 5.05 mmol) was added dropwise. After another 1 hour, the reaction mixture was quenched with saturated aqueous NH4Cl and extracted with methylene chloride. The combined organic layers were dried over MgSO4, filtered, and concentrated. The residue was purified on silica gel (eluting with 0 to 50% ethyl acetate (EtOAc) in hexanes) to give the desired product (1.50 g, 88%). LCMS calculated for C12H9BrN3O2S (M+H)+: m/z=339.2. Found: 339.2.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
644 μL
Type
reactant
Reaction Step Two
Yield
88%

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